molecular formula C14H21ClN2O2 B12967497 (S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride

(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B12967497
M. Wt: 284.78 g/mol
InChI Key: MDWWAHWZRWJLAV-YDALLXLXSA-N
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Description

(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Diazepane Ring: The starting material, often a suitable amine, undergoes cyclization to form the diazepane ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride (C7H7Cl) is commonly used as the benzylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
  • ®-1-Boc-5-methyl-1,4-diazepane

Uniqueness

(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H/t12-;/m0./s1

InChI Key

MDWWAHWZRWJLAV-YDALLXLXSA-N

Isomeric SMILES

C[C@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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